Adenosine 3'

Overview

Description

Adenosine 3' typically refers to adenosine derivatives modified at the 3'-position of the ribose moiety. A key example is adenosine 3',5'-cyclic monophosphate (cAMP), a critical secondary messenger in cellular signaling. cAMP regulates processes like metabolism, gene expression, and ion channel activity by activating protein kinase A (PKA) . Its levels are tightly controlled by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. Notably, cAMP’s sensitivity to PDEs and methyl xanthines (e.g., theophylline) underscores its dynamic role in signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 3 typically involves the modification of adenosine through various chemical reactions. One common method includes the use of selective alkylation or acylation reactions to introduce specific functional groups at the desired positions on the adenosine molecule. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of Adenosine 3 may involve large-scale chemical synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Adenosine 3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Adenosine 3 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its role in cellular signaling and energy transfer, particularly in the context of the A3 adenosine receptor.

Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation, cancer, and cardiovascular diseases. It is also used in diagnostic procedures and as a pharmacological tool to study receptor functions.

Industry: Utilized in the production of pharmaceuticals, biochemical assays, and as a component in various industrial processes.

Mechanism of Action

Adenosine 3 exerts its effects primarily through its interaction with the A3 adenosine receptor, a G-protein-coupled receptor. Upon binding to the receptor, Adenosine 3 activates intracellular signaling pathways that involve the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These actions lead to various physiological responses, including anti-inflammatory, anti-cancer, and cardioprotective effects.

Comparison with Similar Compounds

Adenosine derivatives are structurally diverse, with modifications at the ribose, adenine, or phosphate groups. Below is a systematic comparison based on structural features, receptor affinity, functional effects, and pharmacokinetics.

Structural Modifications and Receptor Affinity

Phosphate Modifications

- Its degradation by PDEs is inhibited by methyl xanthines (IC₅₀ ~10⁻⁶–10⁻⁵ M) .

- Overlapping hydride signals complicate resolution, but 5'-modifications (e.g., ATP) are distinguishable .

Ribose Modifications

- 2'-Deoxyadenosine: Lacks the 2'-hydroxyl group, reducing AR selectivity. In silico docking shows lower geometric scores (PatchDock score <5000) compared to phenyl-modified analogs .

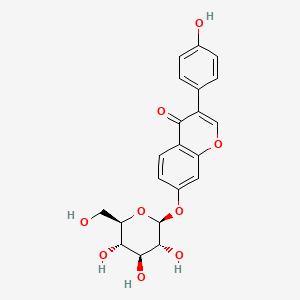

- 3'-α-Glucosyl Adenosine: Identified as a trace impurity in fermentation-derived adenosine. The 3'-glucosylation alters pharmacokinetics but retains structural similarity .

Adenine Modifications

- N6-Substituted Derivatives : Substitutions with aliphatic amines (e.g., compound 1c) enhance antioxidant activity (IC₅₀ ≈ 10⁻⁶ M) but reduce AR affinity .

- Pyrazolo-Triazolo-Pyrimidines: Non-nucleotide AR antagonists. Compound 9b (pyrrolo-triazolo-pyrimidine) is a potent A₃AR antagonist (Kᵢ = 10 nM) with 74-fold selectivity over A₁AR .

Functional Comparisons

Pharmacokinetic and ADME Profiles

- Antioxidant Derivatives (Compounds 1c, 3, 5) : Favorable ADME profiles with moderate logP (1.5–2.5) and high gastrointestinal absorption .

- A2AR Antagonists (e.g., PBF-1129) : Orally bioavailable with low toxicity (LD₅₀ > 500 mg/kg in rats). Metabolized via CYP3A4 .

- Carborane-Modified Analogs : Higher molecular weight (MW >500 Da) correlates with reduced A3AR binding (clash contacts >20), suggesting steric hindrance .

Key Research Findings and Trends

Receptor Selectivity :

- A2AR vs. A3AR : Phenyl-modified derivatives (e.g., compound 12) outperform carborane analogs in A3AR binding (geometric score >5200 vs. <5000) .

- A1AR vs. A2AR : Cyclic amine substituents (e.g., piperidine) in A2AR negative allosteric modulators (NAMs) enhance potency (IC₅₀ = 220 nM) but reduce A1AR selectivity .

Structural-Activity Relationships (SAR) :

- Ribose Hydrophobicity : 6-Membered cyclic amines (e.g., piperidine) improve A2AR inhibition (3-fold over 5-membered rings) by optimizing hydrophobic interactions .

- Aromatic Substitutions : Overly aromatic cores (e.g., compound 3 in ) reduce potency due to steric clashes, while moderate substitutions (compound 4) retain allosteric profiles .

Emerging Applications: Immunotherapy: A2AR/A2BR antagonists (e.g., PBF-1129) reverse adenosine-mediated immunosuppression in NSCLC . Gene Editing: Adenosine base editors (mxABE) correct Myo6 mutations, restoring hearing in murine models .

Tables Summarizing Critical Data

Table 1: Receptor Binding Profiles of Select Adenosine Derivatives

| Compound | A1AR (Kᵢ, nM) | A2AAR (Kᵢ, nM) | A3AR (Kᵢ, nM) | Selectivity Ratio (A3AR/A2AAR) | |

|---|---|---|---|---|---|

| Compound 9b | 740 | 200 | 10 | 74:1 (A3AR/A1AR) | |

| APEC | 36 | 1.4 | 2200 | 1571:1 (A2AAR/A3AR) | |

| SCH 58261 | 1200 | 2 | 850 | 425:1 (A2AAR/A3AR) |

Table 2: Functional Effects of Antioxidant Adenosine Derivatives

| Compound | % Radical Scavenging (10 µM) | logP | Plasma Protein Binding (%) | |

|---|---|---|---|---|

| 1c | 85 | 1.8 | 92 | |

| 3 | 78 | 2.1 | 88 | |

| 5 | 82 | 1.5 | 95 |

Biological Activity

Adenosine 3' (often referred to as adenosine 3',5'-monophosphate or cyclic AMP) is a crucial nucleotide that plays significant roles in various biological processes. Its biological activity is primarily mediated through its interaction with specific receptors, influencing numerous physiological responses. This article delves into the biological activity of adenosine 3', highlighting its mechanisms, effects on various systems, and relevant case studies.

Adenosine 3' functions primarily through its binding to four known adenosine receptors (A1, A2A, A2B, and A3). Each receptor subtype has distinct physiological roles:

- A1 Receptors : These receptors are primarily linked to inhibitory effects on adenylate cyclase activity, leading to decreased cyclic AMP levels. Activation of A1 receptors can result in cardioprotective effects and modulation of neurotransmitter release.

- A2A Receptors : These receptors promote vasodilation and have anti-inflammatory effects. They are significant in cardiovascular health and are implicated in neuroprotection.

- A2B Receptors : Less understood than A1 and A2A, these receptors are involved in the regulation of vascular smooth muscle tone and inflammatory responses.

- A3 Receptors : These receptors are activated under pathological conditions and are associated with immunomodulation and potential anti-cancer effects. They require higher concentrations of adenosine for activation compared to other subtypes .

Biological Effects

The biological activities of adenosine 3' encompass a wide range of physiological effects:

- Cardiovascular Effects : Adenosine plays a critical role in heart rate regulation and myocardial oxygen supply. Studies show that adenosine can induce vasodilation, reduce heart rate, and protect against ischemic injury .

- Neurological Effects : In the central nervous system, adenosine acts as a neuromodulator. It can inhibit neurotransmitter release, which may contribute to its sedative effects .

- Immune Modulation : Adenosine influences immune cell function, promoting anti-inflammatory responses through A2A receptor activation. This mechanism is particularly relevant in conditions like asthma and autoimmune diseases .

Case Studies

Several case studies illustrate the clinical significance of adenosine 3':

- Supraventricular Tachycardia (SVT) : Adenosine has been effectively used as a first-line treatment for SVT. In a study involving paramedics administering adenosine, it was found that successful cardioversion occurred in approximately 47% of cases reviewed . This highlights its efficacy in acute cardiac events.

- Primary Aldosteronism (PA) : Research indicates that patients with PA exhibit lower levels of circulating adenosine compared to those with essential hypertension. This deficiency may contribute to increased cardiovascular risks observed in

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting adenosine 3' in biological solutions, and how do they ensure sensitivity and specificity?

Fluorescence-based DNAzyme sensors are widely used due to their high sensitivity and selectivity. The catalytic molecular beacon (CAMB) design separates the substrate from the DNAzyme, minimizing background noise. Activation occurs upon adenosine binding, triggering fluorescence enhancement. This method achieves a detection limit of 500 nM and distinguishes adenosine from analogs like guanosine . For validation, perform kinetic assays (e.g., fluorescence rate measurement across adenosine concentrations) and selectivity tests against structural analogs.

Q. How can researchers determine the molar absorptivity of adenosine 3' while addressing experimental outliers?

Use UV-Vis spectroscopy to generate calibration curves from serial dilutions of adenosine. Apply the Grubbs test to identify and exclude outliers statistically. Calculate molar absorptivity (ε) via the Beer-Lambert law (A = εlc). Ensure reproducibility by repeating measurements under controlled conditions (e.g., pH, temperature) and validating with peer-reviewed extinction coefficients. Data should be processed using software like Python or R for statistical rigor .

Q. What experimental controls are critical when studying adenosine 3'-related enzymatic activity?

Include:

- Negative controls : Omit adenosine to confirm baseline DNAzyme inactivity.

- Positive controls : Use known adenosine concentrations to validate sensor response.

- Interference controls : Test analogs (e.g., inosine, guanosine) to rule out cross-reactivity. Document instrument parameters (e.g., excitation/emission wavelengths) and environmental conditions to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data in adenosine 3' ligand-binding studies be resolved?

Integrate computational and experimental approaches:

- In silico docking : Use tools like AutoDock Vina to predict binding affinities to adenosine receptors (e.g., A2A).

- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Discrepancies may arise from conformational dynamics or buffer conditions. Cross-validate findings using orthogonal methods (e.g., NMR vs. fluorescence assays) and apply statistical meta-analysis to reconcile data .

Q. What strategies address conflicting results in adenosine 3'-dependent signaling pathways?

Conduct systematic reviews and meta-analyses to synthesize data across studies. Categorize findings by:

- Biological context : Cell type, tissue specificity, or disease models.

- Methodological variables : Assay sensitivity (e.g., ELISA vs. Western blot) or adenosine concentration ranges. Use tools like PRISMA guidelines for transparent reporting and statistical software (e.g., RevMan) to assess heterogeneity. Highlight limitations in existing studies (e.g., small sample sizes) to guide future research .

Q. How should researchers design experiments to investigate adenosine 3' modifications under varying physiological conditions (e.g., pH, temperature)?

- Multifactorial design : Test adenosine stability and activity across a matrix of pH (5.0–8.0) and temperature (25–37°C).

- Kinetic profiling : Measure reaction rates (e.g., hydrolysis) via HPLC or mass spectrometry.

- Data normalization : Use internal standards (e.g., deuterated adenosine) to control for instrument drift. Apply ANOVA or mixed-effects models to analyze interactions between variables and report confidence intervals for robustness .

Q. Methodological Frameworks

Q. What criteria ensure a rigorous research question for adenosine 3' studies?

Apply the FINER framework:

- Feasible : Align with available resources (e.g., synthesizing adenosine analogs).

- Novel : Address gaps (e.g., adenosine’s role in understudied cell types).

- Ethical : Adhere to biosafety protocols for nucleotide handling.

- Relevant : Link to broader mechanisms (e.g., purinergic signaling in neurodegeneration) .

Q. How can researchers optimize literature reviews for adenosine 3' studies?

- Keyword strategy : Combine terms like "adenosine 3' phosphorylation," "DNAzyme kinetics," and "receptor-ligand dynamics."

- Database selection : Use PubMed, Scopus, and Web of Science, filtering for peer-reviewed articles (2010–2025).

- Critical appraisal : Assess bias via tools like QUADAS-2 for experimental studies. Synthesize findings into conceptual categories (e.g., mechanistic vs. applied research) .

Properties

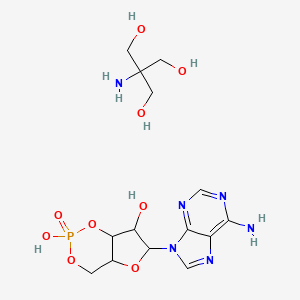

Molecular Formula |

C14H23N6O9P |

|---|---|

Molecular Weight |

450.34 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2 |

InChI Key |

CLDDYJFNXTUHIN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.